![molecular formula C26H28N8O3 B607957 4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide CAS No. 2093391-24-1](/img/structure/B607957.png)

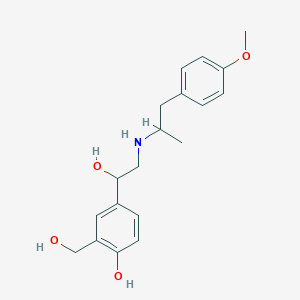

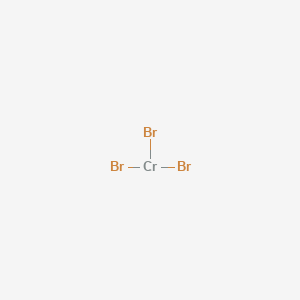

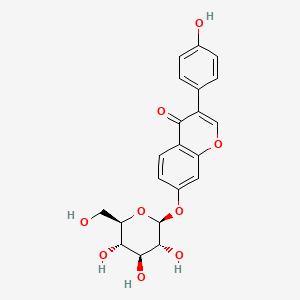

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide

Übersicht

Beschreibung

The compound 4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide is a heterocyclic small molecule featuring a pyrimidoindole core substituted with pyrazole, oxazole, and carboxamide moieties. Key structural elements include:

- Pyrazole ring: Substituted with cyclopropyl and ethyl groups, enhancing steric bulk and hydrophobicity.

- Oxazole ring: 3,5-Dimethyl substitution, likely influencing electronic properties and binding interactions.

This compound’s molecular complexity aligns with trends in drug discovery, where polycyclic frameworks are leveraged for selective target engagement .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of HJB97 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and employing purification techniques like crystallization and chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

HJB97 unterliegt hauptsächlich Bindungsinteraktionen mit BET-Proteinen, anstatt traditionellen chemischen Reaktionen wie Oxidation oder Reduktion. Seine Wirksamkeit beruht auf seiner Fähigkeit, BET-Proteine zu hemmen, indem es an ihre Bromodomänen bindet .

Häufige Reagenzien und Bedingungen

Die Bindung von HJB97 an BET-Proteine wird durch seine strukturellen Merkmale erleichtert, die es ihm ermöglichen, mit spezifischen Aminosäureresten in den Bromodomänen zu interagieren. Die Verbindung wird in biologischen Assays typischerweise in Konzentrationen von Nanomolar bis Mikromolar verwendet .

Hauptprodukte, die gebildet werden

Das Hauptergebnis der Interaktion von HJB97 mit BET-Proteinen ist die Hemmung der Genexpression, die von diesen Proteinen reguliert wird. Dies führt zur Herunterregulierung von Onkogenen wie c-Myc, das für die Proliferation von Krebszellen entscheidend ist .

Wissenschaftliche Forschungsanwendungen

HJB97 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: HJB97 wird als Werkzeugverbindung verwendet, um die Rolle von BET-Proteinen bei der Genregulation und Epigenetik zu untersuchen

Biologie: Es wird in Zellassays eingesetzt, um die Auswirkungen der BET-Hemmung auf Zellwachstum, Differenzierung und Apoptose zu untersuchen

Medizin: HJB97 hat in präklinischen Studien vielversprechende Ergebnisse als potenzielles Therapeutikum für verschiedene Krebsarten gezeigt, darunter akute Leukämie und solide Tumoren

Industrie: Die Verbindung wird bei der Entwicklung neuer BET-Inhibitoren und PROTAC-Degradern für therapeutische Anwendungen eingesetzt

Wirkmechanismus

HJB97 übt seine Wirkungen aus, indem es an die Bromodomänen von BET-Proteinen bindet und diese Proteine so daran hindert, acetylierte Lysinreste auf Histonen zu erkennen. Diese Hemmung stört die Rekrutierung der Transkriptionsmaschinerie an Genpromotoren und -enhancern, was zur Herunterregulierung wichtiger Onkogene wie c-Myc führt. Die molekularen Ziele von HJB97 umfassen BRD2, BRD3 und BRD4 mit hohen Bindungsaffinitäten im Nanomolarbereich .

Wirkmechanismus

HJB97 exerts its effects by binding to the bromodomains of BET proteins, thereby preventing these proteins from recognizing acetylated lysine residues on histones. This inhibition disrupts the recruitment of transcriptional machinery to gene promoters and enhancers, leading to the downregulation of key oncogenes such as c-Myc. The molecular targets of HJB97 include BRD2, BRD3, and BRD4, with high binding affinities in the nanomolar range .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Molecular Properties

The target compound shares structural homology with two key analogs (Table 1):

Table 1: Structural and Molecular Comparison

Key Observations:

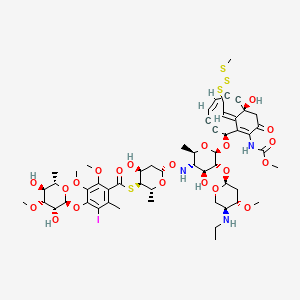

Analog 1 (): Differs at the pyrazole (methyl vs. ethyl) and position 2 (methyl vs. carboxamide). The smaller substituents reduce molecular weight (443.50 vs.

Analog 2 () : Incorporates a PROTAC-like bifunctional linker, increasing molecular weight (~930.94 g/mol) and complexity. This suggests a mechanism involving protein degradation (e.g., via E3 ligase recruitment) rather than direct kinase inhibition .

Bioactivity and Mechanism Insights

While explicit bioactivity data for the target compound is unavailable in the provided evidence, inferences can be drawn from structural analogs:

- Kinase Inhibition : Analog 1’s pyrimidoindole core and oxazole/pyrazole motifs are common in kinase inhibitors (e.g., JAK/STAT or CDK inhibitors). The carboxamide in the target compound may enhance binding affinity compared to Analog 1’s methyl group .

Research Implications

Synthetic Challenges : The target compound’s ethylpyrazole and carboxamide groups may require multi-step synthesis, as seen in plant-derived bioactive molecule studies .

3D Culture Models : Advanced platforms (e.g., stereolithographic hydrogel systems) could evaluate the compound’s efficacy in mimicking in vivo microenvironments .

Biologische Aktivität

The compound 4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide is a complex heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, detailing its synthesis, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 814.9 g/mol. It features multiple functional groups including pyrazole, oxazole, and pyrimidine rings. The presence of cyclopropyl and ethyl substituents may enhance its pharmacological properties by influencing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

- Formation of Pyrazole and Oxazole Moieties : Utilizing starting materials such as substituted phenyl derivatives and hydrazine.

- Coupling Reactions : Employing coupling agents to link the pyrazole and oxazole components.

- Final Modifications : Introducing the methoxy and carboxamide functionalities via standard organic transformations.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazoles exhibit a wide range of antimicrobial properties. For instance, compounds containing pyrazole structures have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the oxazole moiety in our compound may further enhance its efficacy against microbial pathogens.

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | Target Bacteria | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Compound A | E. coli | 20 | |

| Compound B | S. aureus | 25 | |

| Our Compound | E. coli, S. aureus | TBD | TBD |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For example, certain pyrazole compounds have demonstrated significant inhibition of COX enzymes, which are crucial in the inflammatory response . The compound may exhibit similar properties due to its structural characteristics.

Table 2: COX Inhibition Data for Pyrazole Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |

|---|---|---|---|

| Compound C | 45 | 70 | |

| Compound D | 30 | 85 | |

| Our Compound | TBD | TBD | TBD |

Case Studies

A recent investigation into the pharmacological profiles of similar compounds indicated promising results in terms of both safety and efficacy. For instance, a series of substituted pyrazoles were tested for their anti-inflammatory effects using carrageenan-induced edema models in rats. The results indicated that certain derivatives exhibited superior anti-inflammatory activity compared to traditional NSAIDs like celecoxib .

Q & A

Q. Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of polyheterocyclic compounds like this requires multi-step protocols. A plausible approach involves:

- Step 1: Condensation of pyrazole and oxazole precursors under reflux with acetic acid, as demonstrated in analogous heterocyclic syntheses (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole derivatives via reflux in acetic acid for 3–5 hours .

- Step 2: Cyclization of intermediates using sodium acetate as a base, followed by purification via recrystallization from DMF/acetic acid mixtures .

- Optimization: Adjusting stoichiometry (e.g., 1.1 equiv of aldehyde derivatives) and reflux duration to improve yield. Monitor intermediates using TLC or HPLC to minimize side products.

Q. Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substituent positions (e.g., methoxy groups at C6, cyclopropyl on pyrazole) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., distinguishing between N-methyl and O-methyl groups) .

- Infrared (IR) Spectroscopy: Identify functional groups like carboxamide (C=O stretch ~1650 cm) and pyrazole/oxazole rings .

- X-ray Crystallography: If single crystals are obtainable, this provides definitive bond-length and angle data for structural validation .

Q. Advanced: How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

- Cross-Validation: Compare NMR data with structurally similar compounds (e.g., pyrimidoindole derivatives in ). For example, unexpected shifts in aromatic protons may indicate tautomerism or solvent effects.

- Computational Chemistry: Use DFT calculations (e.g., Gaussian or ORCA software) to simulate NMR spectra and compare with experimental results .

- Multi-Technique Analysis: Combine -NMR (for pyrazole/oxazole nitrogen environments) and 2D-COSY experiments to resolve overlapping signals .

Q. Advanced: What strategies are effective for studying the compound’s reactivity in biological systems?

Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing cyclopropyl with other substituents) and test biological activity against target enzymes or receptors. For example, fluorophenyl analogs in showed enhanced binding affinity.

- Isotopic Labeling: Use - or -labeled compounds to track metabolic pathways in vitro .

- Kinetic Studies: Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding constants with target proteins .

Q. Basic: How can solubility challenges be addressed for in vitro assays?

Methodological Answer:

- Co-Solvent Systems: Use DMSO-water mixtures (≤1% DMSO) to maintain solubility without denaturing proteins .

- Derivatization: Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at non-critical positions (e.g., methoxy group at C6) to improve aqueous solubility .

- Nanoformulation: Encapsulate the compound in liposomes or cyclodextrins for enhanced dispersion in biological buffers .

Q. Advanced: What methods are used to investigate degradation pathways under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic/basic conditions, heat, or light, and analyze degradation products via LC-MS. For example, pyrimidine ring oxidation products can be identified using HRMS fragmentation patterns .

- Metabolite Profiling: Use hepatocyte incubation assays followed by UPLC-QTOF-MS to map Phase I/II metabolites .

- Stability-Indicating Assays: Develop HPLC methods with photodiode array detection to quantify intact compound vs. degradants under varying pH and temperature .

Q. Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetics?

Methodological Answer:

- Molecular Docking: Use AutoDock or Schrödinger to predict binding modes with target proteins (e.g., kinase domains). Compare with pyrazolo[1,5-a]pyrimidine derivatives in .

- ADMET Prediction: Employ tools like SwissADME or pkCSM to forecast absorption, CYP450 interactions, and toxicity. For instance, logP values >5 may indicate poor bioavailability, prompting structural modifications .

- MD Simulations: Run nanosecond-scale simulations (e.g., GROMACS) to assess conformational stability of the compound in lipid bilayers or protein binding pockets .

Q. Basic: What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

- Toxicity Screening: Conduct Ames tests or zebrafish embryo assays to preliminarily assess genotoxicity and developmental toxicity .

- Containment: Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic acid during reflux) .

- Waste Disposal: Neutralize acidic reaction mixtures with sodium bicarbonate before disposal, adhering to institutional guidelines for halogenated waste (if applicable) .

Eigenschaften

IUPAC Name |

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N8O3/c1-6-34-20(11-17(32-34)14-7-8-14)29-24-22-15-10-19(36-5)16(21-12(2)33-37-13(21)3)9-18(15)28-23(22)30-25(31-24)26(35)27-4/h9-11,14H,6-8H2,1-5H3,(H,27,35)(H2,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYHQYRTYFSMSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.